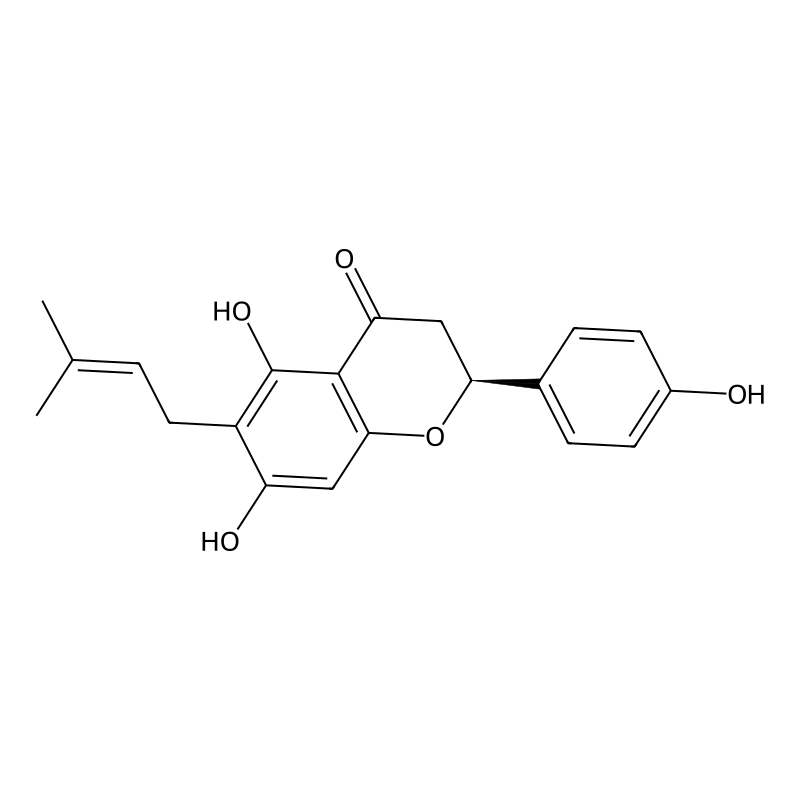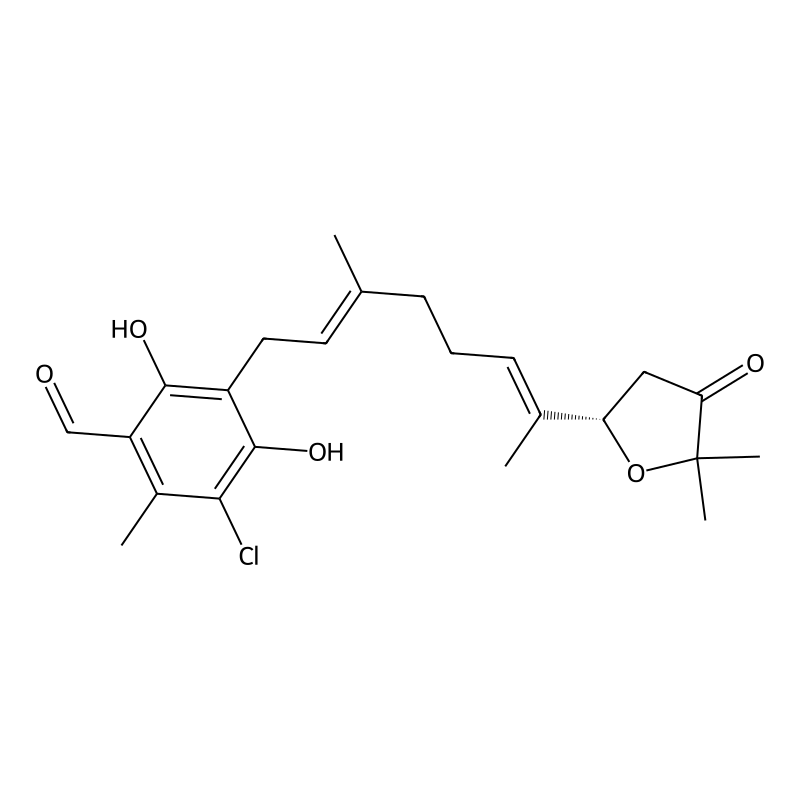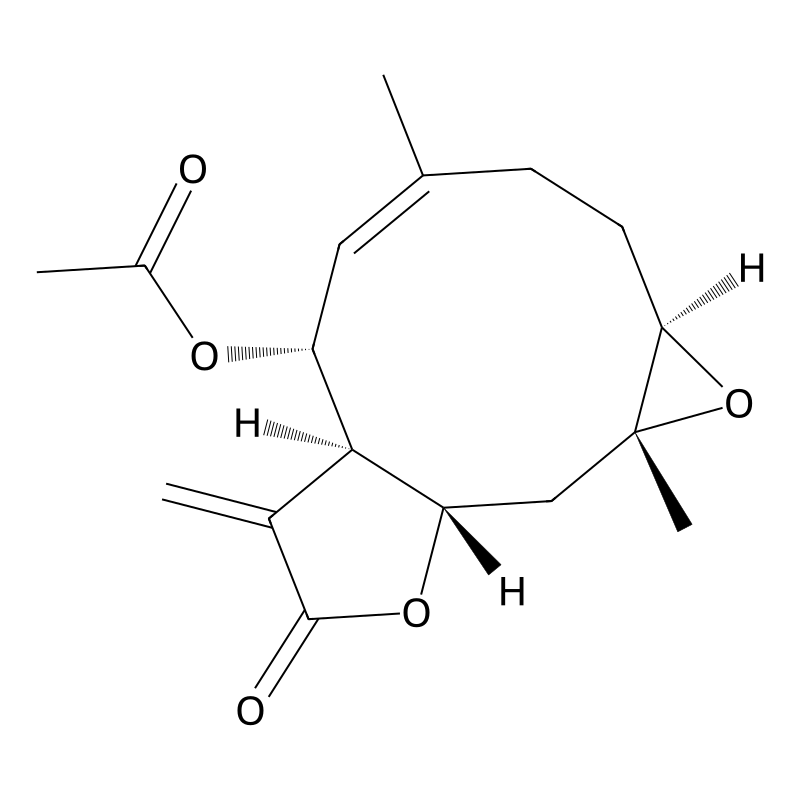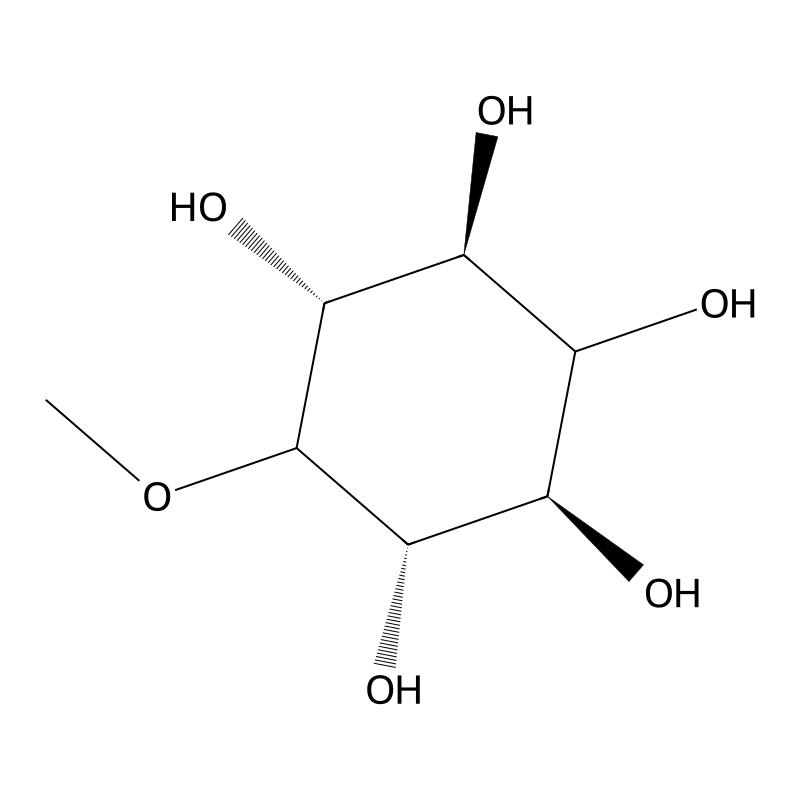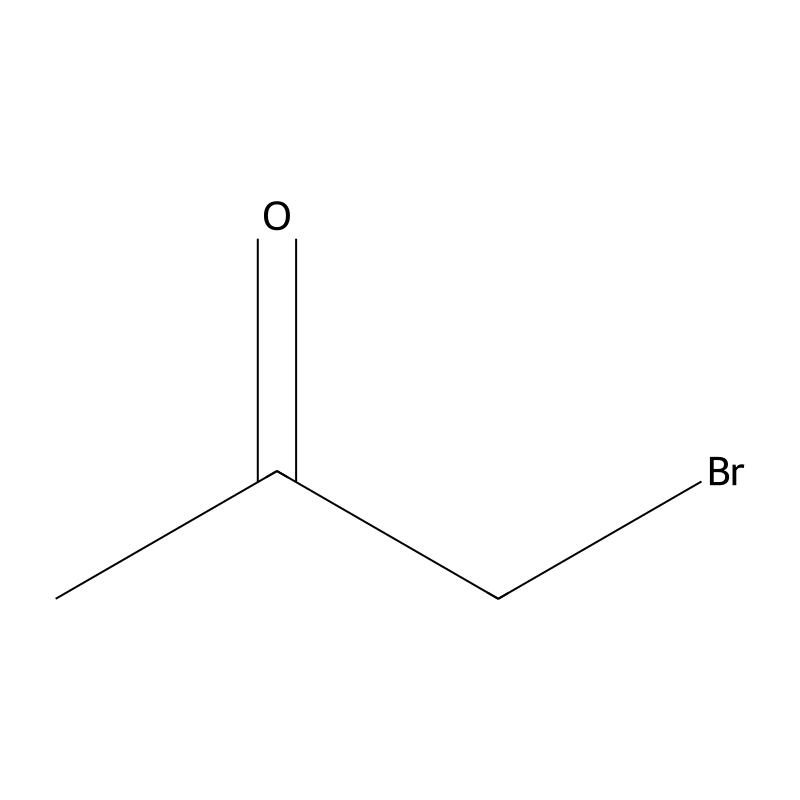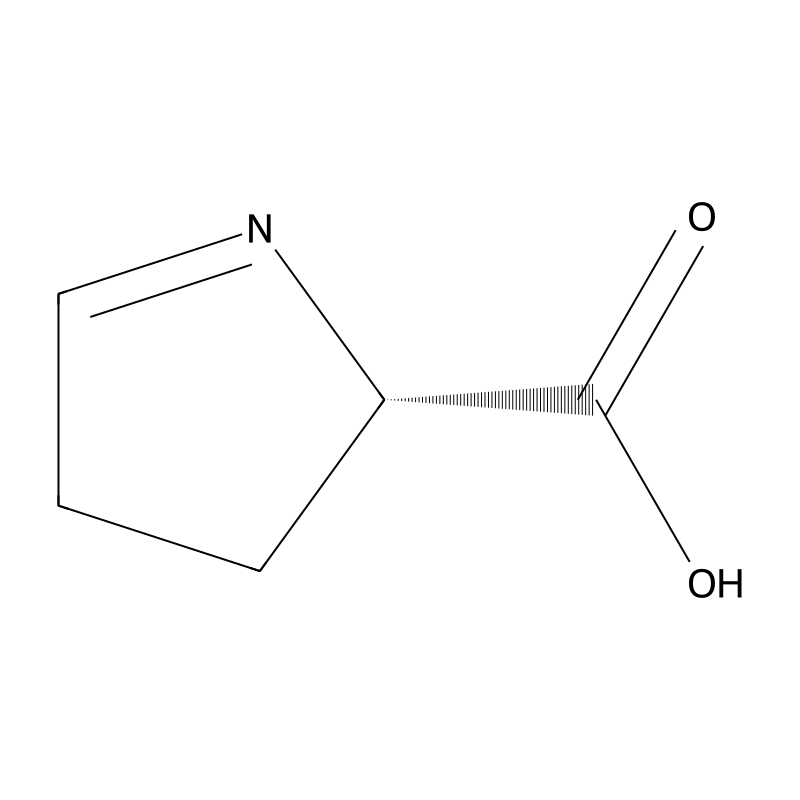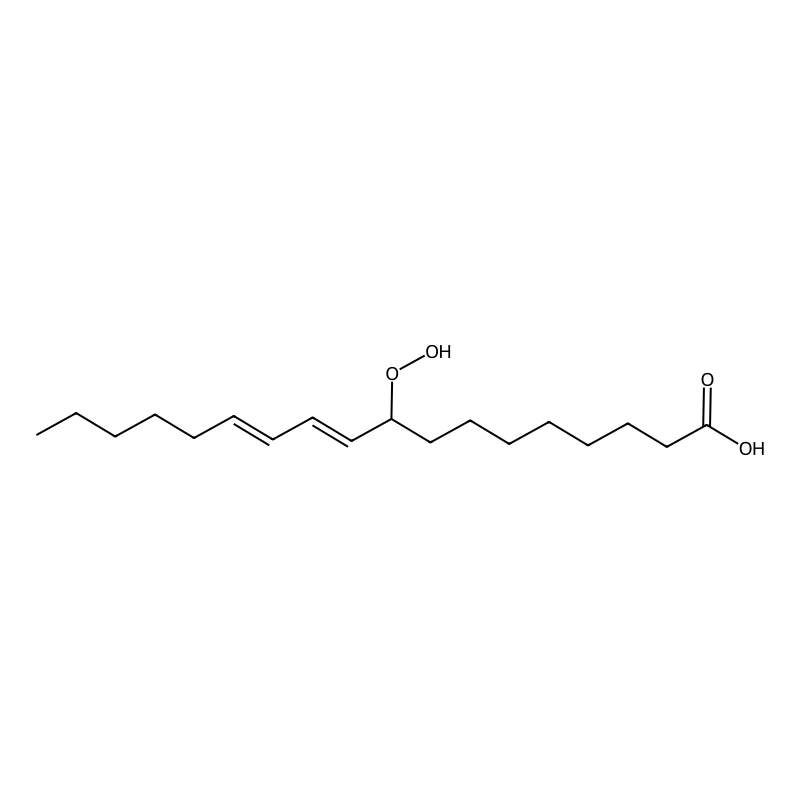Phosphorus pentafluoride
Catalog No.
S591502
CAS No.
7647-19-0
M.F
F5P
M. Wt
125.965778 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
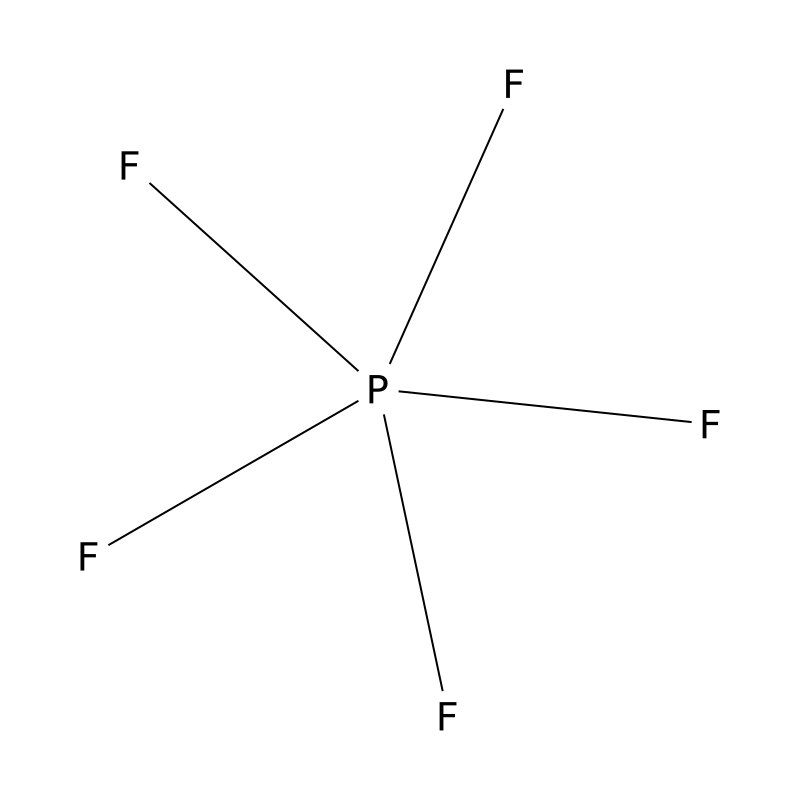
Content Navigation
CAS Number
7647-19-0
Product Name
Phosphorus pentafluoride
IUPAC Name
pentafluoro-λ5-phosphane
Molecular Formula
F5P
Molecular Weight
125.965778 g/mol
InChI
InChI=1S/F5P/c1-6(2,3,4)5
InChI Key
OBCUTHMOOONNBS-UHFFFAOYSA-N
SMILES
FP(F)(F)(F)F
Canonical SMILES
FP(F)(F)(F)F
Description
The exact mass of the compound Phosphorus pentafluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Phosphorus pentafluoride is a colorless, poisonous, nonflammable, compressed gas with a pungent odor. It is extremely irritating to skin, eyes and mucus membranes. It is very toxic by inhalation and can cause pulmonary edema. Toxic and corrosive fumes are generated when this material is exposed to water or steam. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing. It is used as a polymerization catalyst.
Color/Form
COLORLESS GAS
XLogP3
2.7
Boiling Point
-84.6 °C
Density
5.805 G/L (GAS)
Odor
Unpleasant odo
Melting Point
-93.8 °C
UNII
0OU1ESO71L
GHS Hazard Statements
Aggregated GHS information provided by 142 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (81.69%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H280 (81.69%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Compressed Gas;Corrosive;Acute Toxic
Other CAS
7647-19-0
Wikipedia
Phosphorus pentafluoride
Use Classification
Fire Hazards -> Reactive - 2nd degree
Methods of Manufacturing
... FROM PHOSPHORYL FLUORIDE, HYDROGEN FLUORIDE & SULFUR TRIOXIDE.
Phosphorus pentafluoride was first prepared in 1876 through fluorination of phosphorus pentachloride using arsenic trifluoride. Other routes to PF5 have included fluorination of PCl5 by HF, AgF, benzoyl fluoride, SbF3, PbF2, or CaF2. It can also be made by the reaction of PF3 and fluorine, chlorine, or chlorine in contact with calcium fluoride; by the reaction of FSO3H on fluoride and phosphate-containing rocks; by the reaction of SF6 and PF3 at high (about 400 °C) temperature; VF5 and POF3, and Ca3P2 and NF3; by the reaction of alkali or alkaline- earth metal fluorides or fluorosulfonate fluorides with P2O5 or H3PO4 at 180-200 °C; by the reaction of POF3 and HF at 60-80 °C; HPF6.XH2O and SO3 or HSO3F; by reaction of POF3.SO3 adduct with HF; and by the reaction of carbonyl fluoride with POF3. From 1968-1973 a series of patents reported the production of PF5, PF3, POF3, and the hexa-, di-, and monofluorophosphoric acids by fluorination of phosphoric and phosphorus acids using calcium fluorosulfate fluoride, CaFSO3F, produced by reaction of CaF2 and SO3.
Phosphorus pentafluoride was first prepared in 1876 through fluorination of phosphorus pentachloride using arsenic trifluoride. Other routes to PF5 have included fluorination of PCl5 by HF, AgF, benzoyl fluoride, SbF3, PbF2, or CaF2. It can also be made by the reaction of PF3 and fluorine, chlorine, or chlorine in contact with calcium fluoride; by the reaction of FSO3H on fluoride and phosphate-containing rocks; by the reaction of SF6 and PF3 at high (about 400 °C) temperature; VF5 and POF3, and Ca3P2 and NF3; by the reaction of alkali or alkaline- earth metal fluorides or fluorosulfonate fluorides with P2O5 or H3PO4 at 180-200 °C; by the reaction of POF3 and HF at 60-80 °C; HPF6.XH2O and SO3 or HSO3F; by reaction of POF3.SO3 adduct with HF; and by the reaction of carbonyl fluoride with POF3. From 1968-1973 a series of patents reported the production of PF5, PF3, POF3, and the hexa-, di-, and monofluorophosphoric acids by fluorination of phosphoric and phosphorus acids using calcium fluorosulfate fluoride, CaFSO3F, produced by reaction of CaF2 and SO3.
General Manufacturing Information
Phosphorane, pentafluoro-: ACTIVE
Storage Conditions
MAY BE STORED IN STEEL CYLINDERS.
IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT HEAT, MOISTURE, ACIDS OR ACID FUMES, SHOULD BE STORED IN COOL WELL-VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...
IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT HEAT, MOISTURE, ACIDS OR ACID FUMES, SHOULD BE STORED IN COOL WELL-VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...
Stability Shelf Life
FUMES STRONGLY IN AIR; HIGH THERMAL STABILITY
Dates
Modify: 2023-07-20
Explore Compound Types
Get ideal chemicals from 750K+ compounds
